

# Application Notes and Protocols for the Reduction of Xanthates using Tricyclohexyltin Hydride

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## Compound of Interest

Compound Name: *Tricyclohexyltin hydride*

Cat. No.: *B8638210*

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These application notes provide a detailed overview of the use of **tricyclohexyltin hydride** for the reduction of xanthates, a key step in the Barton-McCombie deoxygenation reaction. This powerful transformation allows for the removal of hydroxyl groups from a wide range of molecules, which is a crucial process in natural product synthesis and medicinal chemistry.

## Introduction

The Barton-McCombie deoxygenation is a radical-mediated reaction that replaces a hydroxyl group with a hydrogen atom.<sup>[1][2][3][4]</sup> The reaction proceeds in two main stages: first, the alcohol is converted into a thiocarbonyl derivative, typically a xanthate. Subsequently, the xanthate is treated with a tin hydride, such as **tricyclohexyltin hydride**, in the presence of a radical initiator to afford the deoxygenated product.<sup>[1][2][3][4]</sup> **Tricyclohexyltin hydride** serves as a less common alternative to the more frequently used tributyltin hydride. While specific data for **tricyclohexyltin hydride** is less abundant in the literature, the general principles and procedures of the Barton-McCombie reaction are applicable.

## Reaction Mechanism

The reduction of a xanthate using **tricyclohexyltin hydride** proceeds via a radical chain mechanism, initiated by a radical initiator like azobisisobutyronitrile (AIBN).<sup>[2][5]</sup>

- Initiation: Thermal decomposition of AIBN generates a cyanopropyl radical, which abstracts a hydrogen atom from **tricyclohexyltin hydride** to form the tricyclohexyltin radical ((C<sub>6</sub>H<sub>11</sub>)<sub>3</sub>Sn•).
- Propagation:
  - The tricyclohexyltin radical attacks the sulfur atom of the xanthate, leading to the fragmentation of the C-S bond and the formation of a carbon-centered radical.
  - This alkyl radical then abstracts a hydrogen atom from another molecule of **tricyclohexyltin hydride**, yielding the deoxygenated product and regenerating the tricyclohexyltin radical, which continues the chain reaction.
- Termination: The reaction is terminated by the combination of any two radical species.

The primary driving force for this reaction is the formation of a strong tin-sulfur bond.[4]

## Experimental Protocols

### Protocol 1: Synthesis of S-Methyl Xanthate from a Secondary Alcohol

This protocol outlines the general procedure for the formation of a xanthate from a secondary alcohol, a necessary precursor for the deoxygenation reaction.

Materials:

- Secondary alcohol
- Anhydrous Tetrahydrofuran (THF)
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Carbon disulfide (CS<sub>2</sub>)
- Methyl iodide (MeI)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl)

- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the secondary alcohol (1.0 equiv) in anhydrous THF.
- Cool the solution to 0 °C using an ice bath.
- Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
- Add carbon disulfide (2.0 equiv) dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
- Add methyl iodide (1.5 equiv) dropwise to the mixture and continue stirring at room temperature for another 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
- Carefully quench the reaction by the slow addition of saturated aqueous  $\text{NH}_4\text{Cl}$ .
- Extract the mixture with ethyl acetate (3 x volume of THF).
- Combine the organic layers and wash with brine, then dry over anhydrous  $\text{Na}_2\text{SO}_4$ .
- Filter the mixture and concentrate the filtrate under reduced pressure.
- The crude xanthate can be purified by flash column chromatography on silica gel.

## Protocol 2: Reduction of a Xanthate using Tricyclohexyltin Hydride

This protocol describes the deoxygenation of the synthesized xanthate using **tricyclohexyltin hydride**.

Materials:

- Xanthate
- Anhydrous toluene or benzene
- **Tricyclohexyltin hydride** ( $(C_6H_{11})_3SnH$ )
- Azobisisobutyronitrile (AIBN)
- Saturated aqueous ammonium chloride ( $NH_4Cl$ )
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate ( $Na_2SO_4$ )

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the xanthate (1.0 equiv) in anhydrous toluene.
- Add **tricyclohexyltin hydride** (1.1 - 1.5 equiv) to the solution.
- Add a catalytic amount of AIBN (approximately 0.1 equiv) to the mixture.
- Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction with saturated aqueous  $NH_4Cl$ .
- Extract the mixture with ethyl acetate (3 x volume of toluene).

- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- The crude product can be purified by flash column chromatography to remove the tin byproducts.

## Data Presentation

Due to the limited availability of specific quantitative data for the reduction of various xanthates using **tricyclohexyltin hydride** in the literature, the following table provides a general representation of typical yields for the Barton-McCombie deoxygenation of secondary alcohols using tin hydrides. It is important to note that these yields are illustrative and can vary based on the specific substrate and reaction conditions.

Substrate Type	Product Type	Typical Yield Range (%)
Unhindered Secondary Alcohol	Alkane	80 - 95
Sterically Hindered Secondary Alcohol	Alkane	60 - 85
Primary Alcohol	Alkane	40 - 70
Tertiary Alcohol	Alkane	70 - 90

## Safety and Handling of Tricyclohexyltin Hydride

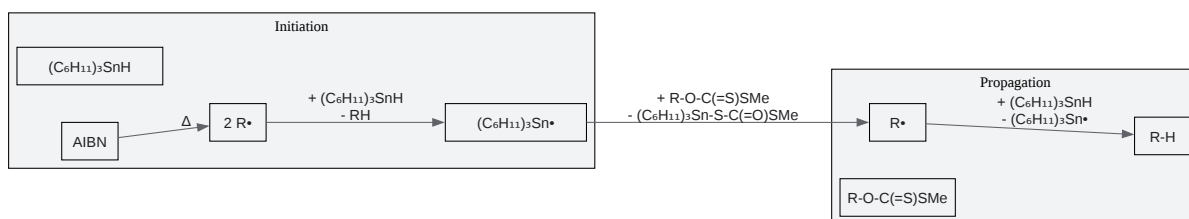
**Tricyclohexyltin hydride** is a toxic and hazardous chemical that should be handled with extreme caution in a well-ventilated fume hood.

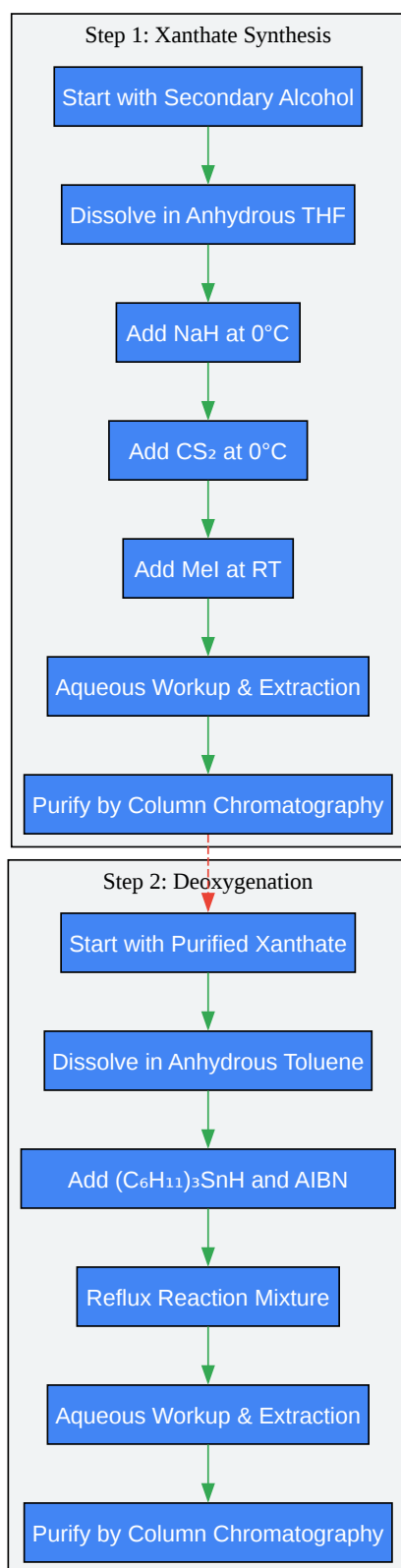
- Hazards: Toxic if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause damage to organs through prolonged or repeated exposure.
- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Handle under an inert atmosphere as it can react with moisture.

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

## Visualizations

## Reaction Mechanism





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